molecular formula C9H8BrN B1625837 2-Bromo-1-methyl-1H-indole CAS No. 89246-30-0

2-Bromo-1-methyl-1H-indole

Cat. No. B1625837
CAS RN: 89246-30-0
M. Wt: 210.07 g/mol
InChI Key: LWZBTVYFUVWJLB-UHFFFAOYSA-N
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Description

2-Bromo-1-methyl-1H-indole is a chemical compound with the CAS Number: 89246-30-0 and a molecular weight of 210.07 .


Synthesis Analysis

While specific synthesis methods for 2-Bromo-1-methyl-1H-indole were not found, there are general methods for the synthesis of indoles, such as the Fischer indole synthesis . This method involves a reductive cyclization of o-phenylenediamines with CO2 in the presence of triethoxysilane . Another method involves a copper-catalyzed one-pot multicomponent cascade reaction .


Molecular Structure Analysis

The linear formula of 2-Bromo-1-methyl-1H-indole is C9H8BrN . The InChI code is 1S/C9H8BrN/c1-11-8-5-3-2-4-7(8)6-9(11)10/h2-6H,1H3 .


Physical And Chemical Properties Analysis

2-Bromo-1-methyl-1H-indole is a solid substance . and a molecular weight of 210.07 .

Scientific Research Applications

Chemical Synthesis and Reactions

  • 2-Bromo-1-methyl-1H-indole and similar compounds have been explored for their potential in chemical synthesis. For instance, amine-induced rearrangements of related bromo-indole compounds can produce a range of products like α-substituted indole-3-acetamides, β-substituted tryptamines, and indole β-aminoketones through a pseudo-Favorskii mechanism (Sanchez & Parcell, 1990). Similarly, selective lithiation techniques involving 2,3-dibromo-1-methylindole have been used for synthesizing various substituted indoles (Liu & Gribble, 2002).

Synthesis of Heterocyclic Compounds

  • A study demonstrated the synthesis of annulated gamma-carbolines and heteropolycycles using 2-bromo-1H-indole-3-carboxaldehydes, which involved palladium-catalyzed intramolecular iminoannulation (Zhang & Larock, 2003). This highlights the use of bromo-indole derivatives in constructing complex organic structures.

Anticancer Potential

  • Research on 3-Bromo-1-Ethyl-1H-Indole, a structurally similar compound to 2-Bromo-1-methyl-1H-indole, revealed significant anticancer properties. This compound showed selective cytotoxicity towards cancer cell lines and exhibited promising inhibition of glutathione S-transferase isozymes, suggesting its potential as a new anticancer agent (Yılmaz et al., 2020).

Photophysical Studies

  • New fluorescent indole derivatives have been synthesized from β-brominated dehydroamino acids, indicating the role of bromo-indole compounds in the development of fluorescent probes and their interaction with fluoride anions. These compounds show potential for use in fluorescence-based applications (Pereira et al., 2010).

Inhibition of Retinoic Acid Metabolism

  • Certain indole derivatives, including those brominated at specific positions, have been identified as inhibitors of retinoic acid metabolism. This suggests a potential role in therapeutic applications targeting retinoic acid pathways (Le Borgne et al., 2003).

Safety And Hazards

2-Bromo-1-methyl-1H-indole is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

While specific future directions for 2-Bromo-1-methyl-1H-indole were not found, there is ongoing research into the development of new drugs based on indole structures . This includes the development of 1,2,3-trisubstituted indoles through a one-pot, three-component sequence based on Fischer indolisation–N-alkylation .

properties

IUPAC Name

2-bromo-1-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-11-8-5-3-2-4-7(8)6-9(11)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZBTVYFUVWJLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00530377
Record name 2-Bromo-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00530377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-methyl-1H-indole

CAS RN

89246-30-0
Record name 2-Bromo-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00530377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-methyl-1H-indole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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